
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Vue d'ensemble
Description
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole is an organic compound and a member of the oxazole family. It is a synthetic compound, produced through the reaction of tert-butyl alcohol and 1-chloroethyl chloroformate. It is a colorless, volatile liquid with a pungent odor, and is soluble in organic solvents. 5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Oxazole Derivatives in Chemical Synthesis
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole, as part of the oxazole family, finds its applications in various chemical synthesis processes. Research demonstrates its utility in the synthesis of various heterocyclic compounds. For instance, Sokolov and Yudintseva (1973) described the conversion of diarylisoxazoles to chloro derivatives, a process involving the use of tert-butyl hypochlorite for chlorination of reactive arylisoxazoles (Sokolov & Yudintseva, 1973).
Asymmetric Aminohydroxylation and Chiral Auxiliaries
The compound is also significant in the context of asymmetric synthesis. Barta et al. (2000) discussed the one-pot preparation of chiral oxazolidin-2-ones, highlighting the role of tert-butyl hypochlorite in the process. These chiral auxiliaries are valuable in pharmaceutical research due to their biological activity (Barta et al., 2000).
Herbicidal Applications
In agricultural chemistry, derivatives of oxazole, such as those synthesized using tert-butyl hypochlorite, have been shown to possess significant herbicidal activity. Kudo et al. (1998) explored the herbicidal activities of 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, emphasizing their effectiveness against various weeds (Kudo et al., 1998).
In Cross-Dehydrogenative Coupling
Research by Sharma et al. (2021) demonstrates the use of tert-butyl peroxybenzoate in oxidative cross-dehydrogenative coupling, a process pertinent to the functionalization of C(sp2)–H bonds. This methodology is significant in developing diverse substituted 3-(acyl/benzoyl)-2H-indazoles (Sharma et al., 2021).
Dual Inhibitors in Pharmacology
Oxazole derivatives, including tert-butyl groups, have been studied for their potential as dual inhibitors in medicinal chemistry. Mullican et al. (1993) designed and synthesized thiadiazole derivatives exhibiting anti-inflammatory properties, further contributing to the field of pharmaceutical research (Mullican et al., 1993).
Propriétés
IUPAC Name |
5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c1-6(10)8-11-5-7(12-8)9(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJCDWDWDLCMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



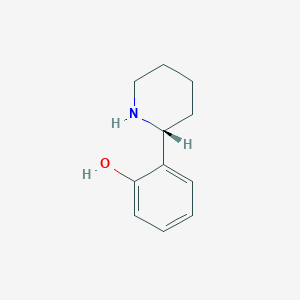
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)
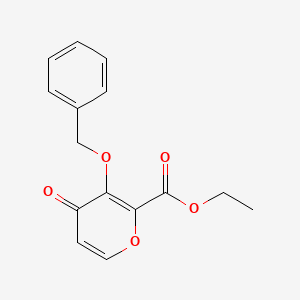


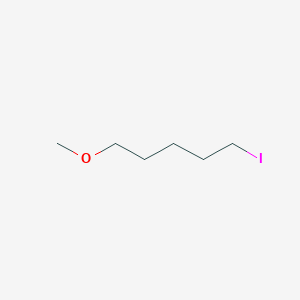
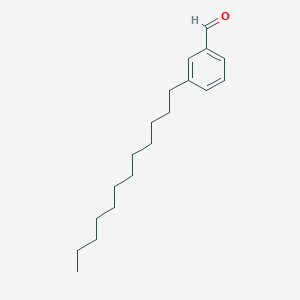
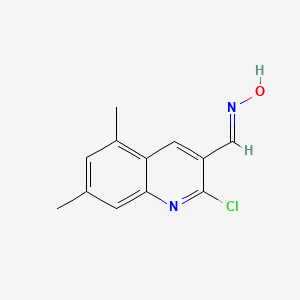
![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)
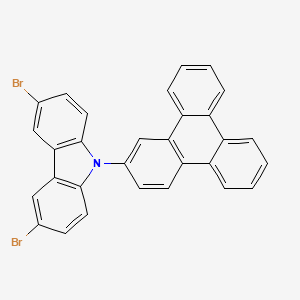
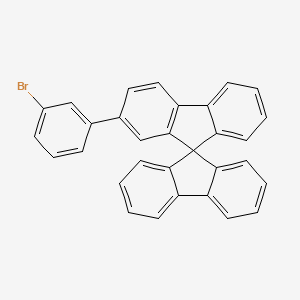
![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)